

An In-depth Technical Guide to Linoleate for Research Applications

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Compound of Interest

Compound Name: *Linoleate*

Cat. No.: *B1235992*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **linoleate**, its metabolic significance, and common experimental methodologies for its study. **Linoleate**, the conjugate base of linoleic acid, is an essential omega-6 polyunsaturated fatty acid critical to numerous biological functions.

Chemical and Physical Properties

Linoleic acid is an organic compound with the chemical formula $C_{18}H_{32}O_2$.^[1] It is a polyunsaturated fatty acid with two cis-configured double bonds located at the 9th and 12th carbon positions from the carboxyl group.^[1] This structure is fundamental to its biological activity and physical characteristics.

Table 1: Chemical Identifiers and Properties of Linoleic Acid

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | [1] |
| Molecular Formula | C ₁₈ H ₃₂ O ₂ | [2][3] |
| Molecular Weight | 280.45 g/mol | [3][4] |
| CAS Number | 60-33-3 | [5] |
| Appearance | Colorless to straw-colored oil | [4][5] |

Table 2: Physical and Solubility Data for Linoleic Acid

| Property | Value | Source(s) |
|--------------------------------|---|--------------|
| Melting Point | -5 °C to -12 °C | [1][2][6] |
| Boiling Point | 229-230 °C at 16 mmHg | [1][5] |
| Density | ~0.902 g/cm ³ at 20-25 °C | [3][6] |
| Water Solubility | 1.59 mg/L at 25 °C (practically insoluble) | [4] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, dimethylformamide; Soluble in acetone, benzene, oils. | [4][7][8][9] |
| Storage | Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light. | [3] |

Biological Significance and Metabolic Pathways

Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[10] It serves as a crucial component of cell membranes and is the metabolic precursor to a cascade of signaling molecules, including arachidonic acid (AA). [8][10]

The conversion of linoleic acid to arachidonic acid is a key metabolic pathway, as arachidonic acid is subsequently metabolized to form potent inflammatory and anti-inflammatory mediators known as eicosanoids (e.g., prostaglandins, leukotrienes).^[1] This pathway is regulated by a series of desaturase and elongase enzymes.^[11]

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Metabolic pathway of Linoleic Acid to Arachidonic Acid and Eicosanoids.

Linoleic acid is also metabolized by cytochrome P450 (CYP) enzymes to form epoxides, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). These metabolites are involved in various physiological and pathological processes.^[1]

Experimental Protocols & Methodologies

The analysis of **linoleate** in biological and commercial samples requires robust and validated methods. The general workflow involves lipid extraction, derivatization to a more volatile form (typically fatty acid methyl esters, FAMES), and subsequent analysis by chromatography.

Representative Experimental Workflow for **Linoleate** Quantification

The following diagram outlines a typical workflow for the extraction and quantification of **linoleate** from a biological matrix, such as plasma or tissue.

```
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```

FAMES\n(e.g., Base-catalyzed methylation with\nNaOCH₃ or acid-catalyzed with BF₃-methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. Instrumental Analysis\n(GC-FID, GC-MS, or LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Data Processing\n(Quantification against internal standard,\npeak integration, statistical analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

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General workflow for the analysis of **linoleate** in biological samples.

Methodology Details:

- Lipid Extraction: Lipids are typically extracted from samples using methods like the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components.[\[12\]](#)
- Derivatization (Methylation): For analysis by Gas Chromatography (GC), the carboxyl group of the fatty acid must be derivatized to a more volatile form. This is commonly achieved by converting the fatty acids into fatty acid methyl esters (FAMES).
 - Base-Catalyzed Method: A common and rapid method involves using a reagent like 0.5 M sodium methoxide (NaOCH₃) in anhydrous methanol.[\[13\]](#) The lipid sample is dissolved in a solvent like toluene, the reagent is added, and the mixture is heated (e.g., at 50°C for 10 minutes).[\[13\]](#) This method is preferred for esterified lipids as it is less likely to cause isomerization of conjugated double bonds.[\[13\]](#)
 - Acid-Catalyzed Method: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also widely used.[\[12\]](#)[\[13\]](#) This method is effective for samples containing free fatty acids.[\[13\]](#)
- Instrumental Analysis:
 - Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantifying FAMES.[\[14\]](#) For structural confirmation and identification of unknown fatty acids, GC-Mass Spectrometry (GC-MS) is employed.[\[13\]](#) [\[15\]](#)

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can be used for the direct analysis of linoleic acid without derivatization, which can be advantageous in certain applications.[16] HPLC is also used to separate different isomers prior to GC analysis.[13]
- Spectroscopy: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with chemometrics offer a rapid, non-destructive alternative for screening large numbers of samples, such as in plant breeding programs. [14] Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is a powerful tool for the structural elucidation of **linoleate** and its isomers.[17][18]
- Quantification: Accurate quantification is achieved by adding an internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) prior to the extraction or derivatization step.[12] A calibration curve is generated to determine the concentration of **linoleate** in the sample based on the peak area ratio of the analyte to the internal standard.[19]

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